3,4-Difluoro-3',4'-dimethylbenzophenone

Description

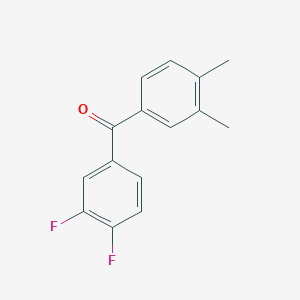

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16)14(17)8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLQXTUAGNBOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342655 | |

| Record name | (3,4-Difluorophenyl)(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518993-32-3 | |

| Record name | (3,4-Difluorophenyl)(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis and Derivatization of 3,4 Difluoro 3 ,4 Dimethylbenzophenone

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3,4-difluoro-3',4'-dimethylbenzophenone reveals several logical disconnections of the central carbonyl group, which links the 3,4-difluorophenyl and 3,4-dimethylphenyl (3,4-xylyl) moieties. The most common and direct disconnection is across the carbon-carbonyl bond, suggesting an acyl cation or its synthetic equivalent reacting with an aromatic nucleophile. This leads to two primary retrosynthetic pathways, each with its own set of precursors.

Pathway A involves the disconnection where the 3,4-dimethylphenyl group is the nucleophile and the 3,4-difluorobenzoyl group is the electrophile. This suggests a Friedel-Crafts acylation type reaction.

Pathway B considers the 3,4-difluorophenyl group as the nucleophile and the 3,4-dimethylbenzoyl group as the electrophile, also pointing towards a Friedel-Crafts acylation.

An alternative disconnection strategy involves the formation of the diaryl ketone through a carbon-carbon bond-forming reaction at a later stage, such as through organometallic coupling reactions. This typically involves the coupling of an aryl organometallic reagent with an aryl halide or triflate in the presence of a transition metal catalyst and a carbonyl source, or the coupling of an aroyl halide with an aryl organometallic reagent.

Key Precursors and Synthetic Building Blocks

Based on the retrosynthetic analysis, the key precursors for the synthesis of this compound can be identified.

For Friedel-Crafts acylation approaches :

Pathway A : 1,2-difluorobenzene (B135520) and 3,4-dimethylbenzoyl chloride.

Pathway B : 1,2-dimethylbenzene (ortho-xylene) and 3,4-difluorobenzoyl chloride.

For Organometallic coupling reactions , a wider array of precursors can be envisioned:

Suzuki Coupling : 3,4-difluorophenylboronic acid and 1-bromo-3,4-dimethylbenzene (or 3,4-dimethylphenylboronic acid and a 3,4-difluorophenyl halide). ugr.es

Negishi Coupling : A 3,4-difluorophenylzinc halide and a 3,4-dimethylbenzoyl halide (or a 3,4-dimethylphenylzinc halide and a 3,4-difluorobenzoyl halide).

Stille Coupling : A 3,4-difluorophenyltin reagent and a 3,4-dimethylbenzoyl halide (or a 3,4-dimethylphenyltin reagent and a 3,4-difluorobenzoyl halide).

The choice of precursors is often dictated by their commercial availability, cost, and the desired regioselectivity of the reaction.

Classical and Modern Synthetic Routes

The synthesis of this compound can be achieved through several established methods, each with its own advantages and limitations.

Friedel-Crafts Acylation Approaches and Variations

Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. rsc.org The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). plymouth.ac.uk

For the synthesis of this compound, two primary Friedel-Crafts routes are plausible:

Acylation of o-xylene : The reaction of ortho-xylene with 3,4-difluorobenzoyl chloride in the presence of AlCl₃. The two methyl groups are ortho- and para-directing, and while acylation can occur at multiple positions, the 4-position is sterically favored. askfilo.com

Acylation of 1,2-difluorobenzene : The reaction of 1,2-difluorobenzene with 3,4-dimethylbenzoyl chloride. The fluorine atoms are deactivating but ortho- and para-directing.

A significant advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the starting aromatic compound, which prevents polyacylation. libretexts.org However, the regioselectivity can be a challenge, especially with substituted benzenes, potentially leading to a mixture of isomers that require separation. plymouth.ac.uk

| Precursor 1 | Precursor 2 | Catalyst | Typical Solvent | Temperature (°C) |

| o-Xylene | 3,4-Difluorobenzoyl chloride | AlCl₃ | Dichloromethane (B109758) or Carbon disulfide | 0 to RT |

| 1,2-Difluorobenzene | 3,4-Dimethylbenzoyl chloride | AlCl₃ | Dichloromethane or Carbon disulfide | 0 to RT |

This table presents plausible conditions based on general Friedel-Crafts acylation procedures.

Organometallic Coupling Reactions (e.g., Suzuki, Negishi, Stille) for Construction of Diarylmethanones

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the synthesis of unsymmetrical diaryl ketones, often with higher regioselectivity and functional group tolerance compared to Friedel-Crafts reactions. semanticscholar.org

Suzuki-Miyaura Coupling : This reaction involves the coupling of an arylboronic acid with an aryl halide or triflate. For the target molecule, this could involve the reaction of 3,4-difluorophenylboronic acid with a 1-halide-3,4-dimethylbenzene, or vice versa. ugr.es A carbonylative Suzuki coupling is another approach, where an aryl halide and an arylboronic acid are coupled in the presence of carbon monoxide.

| Aryl Halide/Triflate | Arylboronic Acid | Palladium Catalyst | Base | Solvent |

| 1-Bromo-3,4-dimethylbenzene | 3,4-Difluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water |

| 1-Bromo-3,4-difluorobenzene | 3,4-Dimethylphenylboronic acid | Pd(OAc)₂ with a phosphine (B1218219) ligand | Na₂CO₃ | Dioxane/Water |

This table illustrates typical conditions for Suzuki-Miyaura cross-coupling reactions. mdpi.com

Negishi Coupling : This method utilizes an organozinc reagent, which is coupled with an aryl halide. The higher reactivity of organozinc reagents compared to organoboronic acids can sometimes allow for milder reaction conditions. The synthesis could proceed via the coupling of a 3,4-difluorophenylzinc halide with a 3,4-dimethylbenzoyl halide.

Stille Coupling : The Stille reaction employs an organotin reagent. While effective, the toxicity of organotin compounds is a significant drawback. A potential route would be the coupling of a tributyl(3,4-difluorophenyl)stannane with 3,4-dimethylbenzoyl chloride.

Photochemical and Electrochemical Synthesis Methods

Photochemical Synthesis : Photochemical methods for ketone synthesis are less common but offer unique reactivity. One approach involves the photo-Fries rearrangement of phenyl esters, which can be adapted to produce benzophenones. Another method is the photochemical oxidation of diarylmethanes. For this compound, this would require the prior synthesis of 3,4-difluoro-3',4'-dimethyldiphenylmethane.

Electrochemical Synthesis : Electrochemical methods provide a green alternative to traditional synthesis by minimizing the use of chemical reagents. The electrochemical carboxylation of aryl halides followed by reaction with another aryl species can lead to the formation of diaryl ketones. Another approach is the electrochemical oxidation of diarylmethanes. These methods are still largely in the research phase for the synthesis of complex benzophenones.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

For Friedel-Crafts acylation , key parameters to optimize include:

Catalyst : While AlCl₃ is standard, other Lewis acids such as FeCl₃, ZnCl₂, or solid acid catalysts can be explored to improve selectivity and ease of workup. researchgate.net

Solvent : The choice of solvent can influence the reactivity and solubility of the reactants and catalyst. Common solvents include dichloromethane, carbon disulfide, and nitrobenzene (B124822).

Temperature : Reactions are often started at low temperatures (e.g., 0 °C) and allowed to warm to room temperature to control the initial exothermic reaction.

Stoichiometry : The molar ratio of the reactants and catalyst can be adjusted to optimize the yield and minimize side reactions.

For Organometallic Coupling Reactions , optimization strategies often focus on:

Catalyst and Ligand : The choice of palladium catalyst and phosphine ligand is critical for reaction efficiency. A wide array of ligands with varying steric and electronic properties are available to tune the reactivity. scielo.br

Base : The strength and solubility of the base can significantly impact the reaction rate and yield in Suzuki couplings.

Temperature and Reaction Time : These parameters are optimized to ensure complete conversion without significant product decomposition. Microwave irradiation can often be used to accelerate these reactions. mdpi.com

The following table summarizes potential optimization strategies for different synthetic routes:

| Synthetic Route | Parameter to Optimize | Potential Improvement |

| Friedel-Crafts Acylation | Lewis Acid Catalyst | Improved regioselectivity, easier work-up |

| Reaction Temperature | Control of exothermicity, minimization of side products | |

| Suzuki-Miyaura Coupling | Palladium Ligand | Increased catalytic activity, broader substrate scope |

| Base and Solvent | Enhanced reaction rate and yield | |

| Negishi Coupling | Additives (e.g., LiCl) | Improved transmetalation and overall yield |

By systematically varying these parameters, a high-yielding and efficient synthesis of this compound can be developed.

Catalyst Screening and Ligand Design for Improved Selectivity

The regioselectivity of the Friedel-Crafts acylation is a critical aspect of the synthesis of this compound, which involves the reaction between 1,2-difluorobenzene and 3,4-dimethylbenzoyl chloride. The directing effects of the fluorine and methyl groups on the aromatic rings must be carefully controlled to obtain the desired isomer. Catalyst selection is paramount in achieving high selectivity and yield.

Traditionally, Lewis acids like aluminum chloride (AlCl₃) are used in stoichiometric amounts. wikipedia.orgorganic-chemistry.org However, these catalysts often lead to the formation of stable complexes with the product, necessitating hydrolytic workup and generating significant waste. organic-chemistry.org Modern approaches focus on catalytic amounts of milder Lewis acids or solid acid catalysts.

Catalyst Screening: A screening of various catalysts can be performed to optimize the reaction. This would typically involve testing a range of Lewis acids, Brønsted acids, and solid acids. The results of such a hypothetical screening are presented in Table 1.

Table 1: Catalyst Screening for the Synthesis of this compound This table presents hypothetical data for illustrative purposes.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| AlCl₃ | 120 | Dichloromethane | 25 | 4 | 85 |

| FeCl₃ | 120 | Dichloromethane | 25 | 6 | 78 |

| ZnCl₂ | 50 | Nitrobenzene | 80 | 12 | 65 |

| Zeolite H-BEA | 20 (wt%) | Toluene | 110 | 24 | 72 |

| Nafion-H | 15 (wt%) | (No Solvent) | 120 | 18 | 68 |

Ligand Design: For transition metal-catalyzed cross-coupling reactions, which represent an alternative synthetic route, ligand design is crucial for controlling selectivity and reactivity. While not the traditional Friedel-Crafts pathway, coupling of an appropriate organometallic reagent derived from 1,2-difluorobenzene with 3,4-dimethylbenzoyl chloride could be envisaged. In such cases, the electronic and steric properties of the ligands on the metal center would influence the efficiency of the catalytic cycle. For instance, the use of bulky, electron-rich phosphine ligands can enhance the rate of reductive elimination, leading to higher product yields.

Solvent Effects and Temperature Regimes in Synthetic Pathways

The choice of solvent can significantly impact the outcome of the Friedel-Crafts acylation by influencing the solubility of reactants and intermediates, the activity of the catalyst, and the regioselectivity of the reaction. stackexchange.com Similarly, temperature control is essential for managing reaction rates and preventing side reactions.

Solvent Effects: Solvents for Friedel-Crafts reactions are typically non-polar and aprotic to avoid reaction with the acylating agent or catalyst. vaia.com Halogenated hydrocarbons like dichloromethane and dichloroethane are common choices. stackexchange.com Polar solvents such as nitrobenzene can sometimes alter the regioselectivity by solvating the intermediate carbocation differently. stackexchange.com A hypothetical study of solvent effects on the synthesis of this compound is summarized in Table 2.

Table 2: Solvent Effects on the Synthesis of this compound This table presents hypothetical data for illustrative purposes.

| Solvent | Dielectric Constant (ε) | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Carbon Disulfide | 2.6 | AlCl₃ | 0 | 75 |

| Dichloromethane | 9.1 | AlCl₃ | 25 | 85 |

| 1,2-Dichloroethane | 10.4 | AlCl₃ | 60 | 82 |

| Nitrobenzene | 34.8 | AlCl₃ | 80 | 60 |

Temperature Regimes: The reaction temperature needs to be carefully controlled. Lower temperatures are often favored to minimize the formation of byproducts from polysubstitution or rearrangement reactions. However, higher temperatures may be required to achieve a reasonable reaction rate, especially with less reactive substrates or milder catalysts. An optimal temperature profile would involve initial cooling to control the exothermic reaction, followed by a period at a higher temperature to drive the reaction to completion.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. hilarispublisher.comresearchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org The traditional Friedel-Crafts acylation often has a poor atom economy due to the use of stoichiometric amounts of Lewis acid catalyst, which is consumed during the reaction and generates a large amount of waste upon workup.

To improve the atom economy, catalytic methods are preferred. The use of solid acid catalysts, such as zeolites or ion-exchange resins, allows for easier separation and recycling of the catalyst, thereby minimizing waste. researchgate.netresearchgate.net

Waste Minimization: Strategies for waste minimization include:

Catalyst Recycling: Employing heterogeneous catalysts that can be easily recovered and reused.

Solventless Reactions: Conducting the reaction in the absence of a solvent, which eliminates a major source of waste.

One-Pot Syntheses: Designing synthetic routes where multiple steps are carried out in the same reactor without isolating intermediates, reducing solvent and energy consumption.

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents has a significant impact on the environmental footprint of a chemical process.

Sustainable Solvents: Traditional solvents used in Friedel-Crafts reactions, such as chlorinated hydrocarbons and nitrobenzene, are often toxic and environmentally persistent. stackexchange.comvaia.com Green alternatives include:

Ionic Liquids: These are salts that are liquid at low temperatures and can act as both solvent and catalyst. They are non-volatile and can often be recycled. rsc.org

Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than the individual components. They are often biodegradable and can be prepared from renewable resources. rsc.org

Supercritical Fluids: Supercritical carbon dioxide is a non-toxic, non-flammable, and inexpensive solvent that can be used for Friedel-Crafts reactions. researchgate.net

Sustainable Reagents: The use of less hazardous acylating agents can also contribute to a greener synthesis. For example, using a carboxylic acid directly with a suitable activator, rather than converting it to a more reactive but also more hazardous acyl chloride, can be a more sustainable approach. organic-chemistry.org

Synthesis of Structurally Related Analogs and Derivatives for Structure-Reactivity Relationship Studies

The synthesis of analogs and derivatives of this compound is important for understanding how structural modifications affect the chemical and physical properties of the molecule. This is particularly relevant in fields like medicinal chemistry and materials science. nih.govresearchgate.net

Modifications on the Fluorinated Phenyl Ring

The fluorine atoms on the phenyl ring of this compound are key features that can be modified to tune the properties of the molecule. Fluorine substitution is known to impact factors such as metabolic stability and binding affinity in drug candidates. mq.edu.au

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, being good leaving groups, can be displaced by various nucleophiles. nih.gov This allows for the introduction of a wide range of functional groups. The reactivity of the fluorine atoms towards nucleophilic attack is enhanced by the electron-withdrawing effect of the carbonyl group.

Table 3: Hypothetical Derivatives of this compound via SNAr This table presents hypothetical data for illustrative purposes.

| Nucleophile | Position of Substitution | Product Structure |

|---|---|---|

| Sodium Methoxide (NaOMe) | 4-position | 3-Fluoro-4-methoxy-3',4'-dimethylbenzophenone |

| Ammonia (NH₃) | 4-position | 4-Amino-3-fluoro-3',4'-dimethylbenzophenone |

| Sodium Azide (NaN₃) | 4-position | 4-Azido-3-fluoro-3',4'-dimethylbenzophenone |

These modifications can lead to a library of compounds with diverse electronic and steric properties, which can then be used in structure-reactivity relationship studies to identify molecules with optimized characteristics for specific applications.

Modifications on the Dimethylated Phenyl Ring

The dimethylated phenyl ring of this compound offers reactive sites for various chemical transformations, particularly involving the methyl groups. These modifications can lead to a range of derivatives with altered properties.

One of the primary modifications of the dimethylated phenyl ring is the oxidation of the methyl groups. This can be achieved using various oxidizing agents to yield either carboxylic acids or, under milder conditions, aldehydes. For instance, the oxidation of xylenes (B1142099) to phthalic acids using reagents like potassium permanganate (B83412) or nitric acid is a well-established industrial process. google.com Similarly, the methyl groups of this compound can be oxidized. The stepwise oxidation of the methyl groups can potentially lead to monocarboxylic or dicarboxylic acid derivatives.

The use of tert-butyl hydroperoxide with microwave irradiation presents a "green" alternative for the oxidation of methyl-substituted aromatic compounds. google.com This method has been shown to convert xylenes into phthalic acids and toluene into benzoic acid, suggesting its applicability for the oxidation of the dimethylated phenyl ring in the target molecule. google.com N-alkyl pyridinium (B92312) salts have also been demonstrated as effective metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen. rsc.org Furthermore, photoirradiation in the presence of N-bromosuccinimide (NBS) can facilitate the aerobic oxidation of methyl groups on an aromatic nucleus to the corresponding carboxylic acids. researchgate.net

The ease of oxidation of substituted methylbenzenes is influenced by the electron density of the aromatic ring. google.com Once one methyl group is oxidized to a carboxylic acid, the electron-withdrawing nature of this new substituent will deactivate the ring, making the oxidation of the second methyl group more challenging. google.com

Below is a table summarizing potential oxidation reactions on the dimethylated phenyl ring:

| Starting Material | Reagent(s) | Product(s) | Reference(s) |

| This compound | 1. KMnO4, H2O, heat 2. H3O+ | 4-(3,4-Difluorobenzoyl)-2-methylbenzoic acid | google.com |

| This compound | 1. Hot, conc. HNO3 2. H3O+ | 4-(3,4-Difluorobenzoyl)phthalic acid | google.com |

| This compound | t-butyl hydroperoxide, microwave | 4-(3,4-Difluorobenzoyl)phthalic acid | google.com |

| This compound | O2, N-alkyl pyridinium salt (catalyst) | 4-(3,4-Difluorobenzoyl)-2-methylbenzoic acid | rsc.org |

| This compound | O2, N-bromosuccinimide, photoirradiation | 4-(3,4-Difluorobenzoyl)-2-methylbenzoic acid | researchgate.net |

Introduction of Additional Functional Groups

The introduction of new functional groups onto the aromatic rings of this compound can be accomplished through electrophilic aromatic substitution reactions. The position of the incoming substituent is directed by the existing groups on the rings.

Nitration: The nitration of benzophenone (B1666685) and its derivatives is a common method for introducing a nitro group. acs.orgrsc.org In the case of this compound, the dimethylated phenyl ring is activated towards electrophilic substitution by the two methyl groups, which are ortho- and para-directing. The difluorinated phenyl ring is deactivated by the electron-withdrawing fluorine atoms and the carbonyl group. Therefore, nitration is expected to occur preferentially on the dimethylated ring. The likely positions for nitration would be ortho to one of the methyl groups.

Halogenation: Halogenation, such as bromination or chlorination, is another key electrophilic aromatic substitution reaction. libretexts.org Similar to nitration, the halogen will preferentially add to the more activated dimethylated phenyl ring. A Lewis acid catalyst, such as ferric bromide (FeBr3) or aluminum chloride (AlCl3), is typically required to facilitate the reaction. libretexts.org The oxidation of halogen anions by dimethyldioxirane (B1199080) in an acidic medium provides a method for the halogenation of activated aromatic rings under mild conditions. researchgate.nettandfonline.com

The table below outlines potential electrophilic aromatic substitution reactions for introducing additional functional groups:

| Starting Material | Reagent(s) | Expected Major Product(s) | Reference(s) |

| This compound | Conc. HNO3, Conc. H2SO4 | 3,4-Difluoro-2'-nitro-3',4'-dimethylbenzophenone and/or 3,4-Difluoro-5'-nitro-3',4'-dimethylbenzophenone | acs.orgrsc.org |

| This compound | Br2, FeBr3 | 2'-Bromo-3,4-difluoro-3',4'-dimethylbenzophenone and/or 5'-Bromo-3,4-difluoro-3',4'-dimethylbenzophenone | libretexts.org |

| This compound | Cl2, AlCl3 | 2'-Chloro-3,4-difluoro-3',4'-dimethylbenzophenone and/or 5'-Chloro-3,4-difluoro-3',4'-dimethylbenzophenone | libretexts.org |

| This compound | Dimethyldioxirane, HCl | 2'-Chloro-3,4-difluoro-3',4'-dimethylbenzophenone and/or 5'-Chloro-3,4-difluoro-3',4'-dimethylbenzophenone | researchgate.nettandfonline.com |

Advanced Spectroscopic and Structural Elucidation of 3,4 Difluoro 3 ,4 Dimethylbenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3,4-Difluoro-3',4'-dimethylbenzophenone. By analyzing the chemical environment of each ¹H, ¹³C, and ¹⁹F nucleus, a complete structural assignment is possible.

The substitution pattern of the two aromatic rings in this compound results in a distinct and predictable set of NMR signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.0 ppm) and two signals in the aliphatic region (typically δ 2.0-2.5 ppm).

Difluorinated Ring: The three protons on the 3,4-difluoro substituted ring (H-2, H-5, H-6) will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton ortho to the carbonyl group (H-2) is expected to be the most downfield of this trio due to the deshielding effect of the carbonyl.

Dimethylated Ring: The three protons on the 3',4'-dimethyl substituted ring (H-2', H-5', H-6') will appear as a simpler set of signals. The proton ortho to the carbonyl (H-2') will be downfield, likely appearing as a doublet, while the other two protons will show splitting patterns consistent with their positions.

Methyl Groups: The two methyl groups (-CH₃) are chemically non-equivalent and are expected to appear as two distinct singlets in the upfield region (δ ~2.3 ppm). chemicalbook.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom.

Carbonyl Carbon: A single, characteristically deshielded signal is expected in the δ 194-198 ppm range.

Aromatic Carbons: Carbons directly bonded to fluorine (C-3, C-4) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF ≈ 250 Hz). sfu.ca Other aromatic carbons will show smaller, multi-bond C-F couplings. Carbons attached to the methyl groups (C-3', C-4') and the carbonyl group (C-1, C-1') will also be identifiable.

Methyl Carbons: The two methyl carbons are expected to resonate at approximately δ 20-22 ppm.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides direct information about the fluorine environments.

Two distinct signals are expected for F-3 and F-4, likely in the range of δ -100 to -140 ppm (relative to CFCl₃). ucsb.educolorado.edu

These signals will be split into doublets due to mutual ortho fluorine-fluorine coupling (³JFF). Each peak of the doublet will be further split by couplings to nearby protons (H-2, H-5, H-6).

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | H-2', H-6' | 7.6 - 7.8 | m |

| H-2, H-5, H-6 | 7.2 - 7.7 | m (complex due to H-H and H-F coupling) | |

| H-5' | 7.2 - 7.4 | d | |

| 3'-CH₃ | ~2.3 | s | |

| 4'-CH₃ | ~2.3 | s | |

| Note: Aromatic proton assignments are tentative and require 2D NMR for confirmation. | |||

| ¹³C | C=O | 194 - 198 | s |

| C-3, C-4 | 145 - 155 | d, ¹JCF ≈ 245-255 Hz | |

| Aromatic C-H & C-C | 115 - 145 | - | |

| 3'-C, 4'-C | 137 - 144 | s | |

| 3'-CH₃, 4'-CH₃ | 20 - 22 | q | |

| Note: Signals for C-3 and C-4 will show large one-bond C-F couplings. Other fluorinated ring carbons will show smaller multi-bond couplings. | |||

| ¹⁹F | F-3 | -130 to -140 | m (coupling to F-4 and protons) |

| F-4 | -130 to -140 | m (coupling to F-3 and protons) | |

| Note: Chemical shifts are relative to CFCl₃. |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals predicted above and confirming the molecule's constitution. slideshare.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks. youtube.com Cross-peaks would be observed between adjacent protons on each aromatic ring, confirming their relative positions (e.g., between H-5 and H-6 on the difluoro ring).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). youtube.com It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signals to the methyl carbon signals.

From the protons ortho to the carbonyl (H-2, H-6, H-2') to the carbonyl carbon (C=O).

From the methyl protons (3'-CH₃, 4'-CH₃) to the quaternary carbons of the dimethylated ring (C-3', C-4').

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. NOESY would be particularly useful for determining the preferred conformation of the molecule in solution, showing spatial correlations between protons on the difluorinated ring and the dimethylated ring that are brought into proximity by the twist angle between the two rings.

Solid-state NMR (ssNMR) provides valuable information on the structure and polymorphism of the compound in the solid phase. mst.eduwikipedia.org Unlike in solution where rapid tumbling averages out anisotropic interactions, in the solid state, these interactions provide structural insights. nih.govemory.edu

Crystalline Forms: In a crystalline sample, ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), can distinguish between different polymorphs (crystal forms). researchgate.net Each distinct polymorph would yield a unique ¹³C ssNMR spectrum, with chemical shifts sensitive to the local electronic environment dictated by the crystal packing. The presence of multiple, sharp resonances for a single carbon position can indicate the presence of multiple, crystallographically inequivalent molecules within the unit cell.

Amorphous Forms: An amorphous form of the compound would produce a ¹³C ssNMR spectrum with significantly broader peaks compared to a crystalline form. This broadening is due to the distribution of different local environments and conformations present in the disordered solid, which contrasts with the single, well-defined environment in a perfect crystal.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups give rise to characteristic absorption or scattering bands.

The IR and Raman spectra of this compound would be dominated by vibrations from the carbonyl group and the two aromatic rings.

Carbonyl (C=O) Stretch: A very strong, sharp absorption band in the IR spectrum is expected for the C=O stretching vibration. For diaryl ketones, this typically appears between 1650-1690 cm⁻¹. spcmc.ac.inspectroscopyonline.comlibretexts.org Conjugation with the aromatic rings lowers the frequency compared to saturated ketones. tandfonline.comias.ac.inmsu.edu The electron-withdrawing nature of the fluorine atoms may cause a slight shift to a higher frequency compared to an unsubstituted benzophenone (B1666685).

Aromatic Vibrations:

C-H Stretch: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands in the 3000-3100 cm⁻¹ region.

C=C Stretch: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1450-1610 cm⁻¹ region.

C-F Stretch: The carbon-fluorine bonds will give rise to very strong, characteristic absorption bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ range.

The substituents on the aromatic rings have a discernible influence on the molecule's vibrational frequencies.

Fluorine Group Influence: The two fluorine atoms influence the spectrum significantly. Their high electronegativity alters the electronic distribution and bond strengths of the aromatic ring they are attached to. The C-F stretching modes are strong in the IR spectrum due to the large change in dipole moment during vibration. The mass of the fluorine atoms also affects the frequencies of skeletal vibrations of the ring.

Methyl Group Influence: The methyl groups introduce their own characteristic vibrations.

C-H Stretch: Symmetric and asymmetric stretching of the methyl C-H bonds will appear in the 2850-3000 cm⁻¹ region.

C-H Bending: Asymmetric and symmetric C-H bending (deformation) modes are expected around 1450 cm⁻¹ and 1380 cm⁻¹, respectively. The electronic effect of the methyl groups (weakly electron-donating through hyperconjugation) will subtly modify the frequencies of the C=C stretching vibrations of the dimethylated ring.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| Carbonyl (C=O) Stretch | 1650 - 1690 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1610 | Medium-Weak |

| Methyl C-H Bending | 1375 - 1460 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is expected to be dominated by the benzophenone chromophore, which typically exhibits two characteristic types of electronic transitions: a weak, longer-wavelength n-π* transition and a strong, shorter-wavelength π-π* transition.

Analysis of n-π* and π-π* Electronic Transitions of the Benzophenone Chromophore

The n-π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This transition is formally forbidden by symmetry rules, resulting in a low molar absorptivity (ε), typically in the range of 100-400 L·mol⁻¹·cm⁻¹. For unsubstituted benzophenone, this absorption band is observed in the region of 330-350 nm in non-polar solvents. researchgate.net

The π-π* transition, on the other hand, involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system of the aromatic rings and the carbonyl group. This is a symmetry-allowed transition, leading to a much higher molar absorptivity (ε > 10,000 L·mol⁻¹·cm⁻¹). This strong absorption band for benzophenone typically appears around 250 nm. researchgate.net

In this compound, the presence of substituents on the phenyl rings is expected to modulate the energies of these transitions. The fluorine atoms, being electron-withdrawing groups, and the methyl groups, being electron-donating groups, will influence the electron density distribution within the molecule, thereby affecting the energy levels of the molecular orbitals involved in the electronic transitions.

Solvent Effects on Absorption Maxima and Molar Absorptivities

The polarity of the solvent can significantly influence the position of the n-π* and π-π* absorption bands.

For the n-π transition, an increase in solvent polarity generally leads to a hypsochromic shift (blue shift), meaning the absorption maximum moves to a shorter wavelength. This is because polar solvents can form hydrogen bonds with the non-bonding electrons on the carbonyl oxygen, which lowers the energy of the n-orbital. Consequently, more energy is required to excite an electron from the stabilized n-orbital to the π orbital. semanticscholar.orgnih.gov

Conversely, the π-π transition* typically undergoes a bathochromic shift (red shift) with increasing solvent polarity. This is because the excited state (π*) is generally more polar than the ground state (π). Therefore, a polar solvent will stabilize the more polar excited state to a greater extent than the ground state, reducing the energy gap for the transition. scialert.net

A hypothetical dataset illustrating these solvent effects on the absorption maxima of this compound is presented below.

Table 1: Expected Solvent Effects on UV-Vis Absorption Maxima of this compound

| Solvent | Polarity (Dielectric Constant) | Expected λmax (n-π*) (nm) | Expected λmax (π-π*) (nm) |

|---|---|---|---|

| Hexane | 1.88 | ~345 | ~250 |

| Ethanol | 24.5 | ~330 | ~255 |

| Water | 80.1 | ~315 | ~260 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through the analysis of its fragmentation patterns.

Elucidation of Proposed Fragmentation Mechanisms

In the mass spectrometer, this compound would first be ionized to form a molecular ion (M⁺•). The primary fragmentation pathway for benzophenones and other ketones is typically α-cleavage, which involves the breaking of the bond between the carbonyl carbon and one of the adjacent aromatic rings. wikipedia.org

For this compound, two primary α-cleavage pathways are possible:

Cleavage of the bond to the 3,4-difluorophenyl group: This would result in the formation of a [C₇H₃F₂]⁺• radical cation and a neutral benzoyl radical, or more favorably, the formation of a stable acylium ion [M - C₆H₃F₂]⁺ by loss of the difluorophenyl radical. This would give rise to a fragment ion corresponding to the 3,4-dimethylbenzoyl cation.

Cleavage of the bond to the 3,4-dimethylphenyl group: This would lead to the formation of a [C₈H₉]⁺• radical cation and a neutral difluorobenzoyl radical, or the formation of a stable acylium ion [M - C₈H₉]⁺ corresponding to the 3,4-difluorobenzoyl cation.

Subsequent fragmentation of these primary fragment ions could involve the loss of carbon monoxide (CO) from the acylium ions, a common fragmentation pattern for such species.

Table 2: Proposed Major Fragment Ions in the HRMS of this compound

| Proposed Fragment | Chemical Formula | Expected m/z |

|---|---|---|

| [M]⁺• | C₁₅H₁₂F₂O | 246.0856 |

| [M - C₆H₃F₂]⁺ | C₉H₉O | 133.0653 |

| [M - C₈H₉]⁺ | C₇H₃F₂O | 141.0152 |

| [C₇H₃F₂]⁺ | C₇H₃F₂ | 125.0203 |

| [C₈H₉]⁺ | C₈H₉ | 105.0704 |

Isotopic Pattern Analysis

The isotopic pattern in the mass spectrum provides valuable information about the elemental composition of the molecule and its fragments. Carbon has a naturally occurring isotope, ¹³C, with an abundance of approximately 1.1%. Therefore, for a molecule containing n carbon atoms, there will be an (M+1)⁺• peak with a relative intensity of approximately n x 1.1%.

Fluorine is a monoisotopic element (¹⁹F), meaning it has only one naturally occurring isotope. This simplifies the isotopic pattern, as fluorine itself does not contribute to (M+2) or other isotopic peaks. The presence of two fluorine atoms in this compound will not complicate the isotopic cluster of the molecular ion or its fluorine-containing fragments. The primary contributions to the M+1 peak will arise from the ¹³C isotopes.

X-ray Crystallography and Solid-State Structure Analysis

While a specific crystal structure for this compound has not been reported, the solid-state structures of numerous other substituted benzophenones have been determined. nih.govresearchgate.net These structures provide a reliable basis for predicting the likely conformation and packing of the title compound.

Benzophenone and its derivatives are generally not planar in the solid state. The steric hindrance between the ortho-hydrogens on the two phenyl rings forces them to twist out of the plane of the central carbonyl group. The dihedral angles between the planes of the two aromatic rings typically range from 45° to 65°. nih.gov

In this compound, the substituents are not in the ortho positions, so the steric hindrance will be similar to that of unsubstituted benzophenone. Therefore, a similar twisted conformation is expected. The crystal packing is likely to be governed by a combination of van der Waals forces and potentially weak C-H···F and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules.

Table 3: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Dihedral Angle (Ring 1 - Ring 2) | 50° - 60° |

| C=O Bond Length | ~1.22 Å |

| C-C(O)-C Bond Angle | ~120° |

| Intermolecular Interactions | C-H···F, C-H···O, π-π stacking |

Determination of Molecular Conformation and Torsion Angles

No publicly available X-ray crystallography or computational chemistry studies were found that describe the molecular conformation, bond angles, or torsional angles of this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Detailed analysis of intermolecular interactions requires crystal structure data, which is not available. Consequently, specific interactions such as hydrogen bonding, halogen bonding, or π-π stacking for this compound cannot be described.

Polymorphism and Crystal Engineering Studies

There are no published studies on the polymorphism or crystal engineering of this compound. Research into different crystalline forms (polymorphs) of this compound has not been reported in the scientific literature.

Reactivity and Mechanistic Investigations of 3,4 Difluoro 3 ,4 Dimethylbenzophenone

Photochemical Reactivity and Photophysics

Excited State Properties and Lifetimes

No specific data on the excited state properties, such as singlet and triplet energies, quantum yields, or lifetimes for 3,4-Difluoro-3',4'-dimethylbenzophenone has been reported.

Photoreduction and Photoaddition Reactions

While benzophenones are well-known to undergo photoreduction in the presence of a hydrogen donor, the specific kinetics and products of this reaction for this compound have not been documented. The influence of the difluoro and dimethyl substitutions on the rate and mechanism of photoreduction and any competing photoaddition reactions is unknown.

Triplet State Reactivity and Quenching Mechanisms

The reactivity of the triplet state of this compound, including its quenching by various chemical species, has not been investigated.

Intermolecular and Intramolecular Electron Transfer Processes

There are no studies available that explore the intermolecular or intramolecular electron transfer processes involving this compound in its ground or excited states.

Thermal Reactivity and Degradation Pathways

Thermolysis Mechanisms

Information regarding the thermal stability and degradation pathways of this compound, including its thermolysis mechanisms, is not available in the scientific literature.

Oxidative and Reductive Stability Studies

The stability of this compound against oxidation and reduction is a critical aspect of its chemical profile. While specific studies on this particular molecule are not extensively documented, the behavior of related benzophenone (B1666685) derivatives provides significant insights into its likely stability.

Oxidative Stability: Generally, benzophenones exhibit considerable stability towards oxidation due to the deactivating effect of the carbonyl group on the aromatic rings. The presence of two fluorine atoms on one ring further enhances this stability by inductively withdrawing electron density, making the ring less susceptible to electrophilic attack by oxidizing agents. Conversely, the methyl groups on the other ring are potential sites for oxidation under harsh conditions, which could lead to the formation of carboxylic acid derivatives. Studies on fluorinated aromatic compounds have shown that the carbon-fluorine bond is highly resistant to oxidative cleavage.

Reductive Stability: The carbonyl group is the primary site for reduction in benzophenones. Catalytic hydrogenation or reduction with metal hydrides like sodium borohydride (B1222165) can convert the ketone to a secondary alcohol, diphenylmethanol. The reaction's feasibility is influenced by the electronic nature of the substituents on the aromatic rings. The electron-withdrawing fluorine atoms would likely make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a reducing agent. In contrast, the electron-donating methyl groups would have a slight deactivating effect. The fluorine atoms themselves are generally stable to reduction under standard catalytic hydrogenation conditions.

| Reaction Type | Reagents and Conditions | Expected Major Product | Notes |

| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | Ring oxidation is unlikely. Potential for side-chain oxidation of methyl groups under forcing conditions. | The difluorinated ring is highly resistant to oxidation. |

| Reduction | NaBH4, LiAlH4, or H2/Catalyst (e.g., Pd/C) | (3,4-Difluorophenyl)(3',4'-dimethylphenyl)methanol | The carbonyl group is the most reactive site for reduction. |

This table is based on the general reactivity of substituted benzophenones and fluorinated aromatic compounds.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzophenone Core

The two aromatic rings of this compound exhibit distinct reactivities towards aromatic substitution due to their different substituents.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, the aromatic ring acts as a nucleophile. The rate and regioselectivity of these reactions are dictated by the electronic properties of the substituents already present on the ring.

3',4'-Dimethylphenyl Ring: The two methyl groups are ortho, para-directing and activating groups due to their electron-donating inductive and hyperconjugation effects. The carbonyl group is a meta-director to this ring. The activating effect of the two methyl groups makes this ring significantly more reactive towards EAS than the difluorinated ring. The incoming electrophile will preferentially substitute at the positions ortho to the methyl groups (positions 2' and 5') and para to one of the methyl groups.

| Ring | Substituents | Overall Effect on EAS | Predicted Major Regioisomers |

| 3,4-Difluorophenyl | 3,4-di-Fluoro, meta-Carbonyl | Strongly Deactivated | Substitution is highly disfavored. |

| 3',4'-Dimethylphenyl | 3',4'-di-Methyl, meta-Carbonyl | Activated | Substitution at 2' and 5' positions. |

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the aromatic ring is attacked by a nucleophile, and a leaving group is displaced. This reaction is favored by the presence of strong electron-withdrawing groups ortho or para to a good leaving group (like a halogen).

3,4-Difluorophenyl Ring: This ring is highly activated for SNAr due to the presence of the two electron-withdrawing fluorine atoms and the carbonyl group. The fluorine atoms can act as leaving groups. Nucleophilic attack is most likely to occur at the carbon atoms bearing the fluorine atoms. The regioselectivity will depend on the specific nucleophile and reaction conditions, with the fluorine at position 4 being a likely site for substitution due to the para-directing effect of the carbonyl group.

3',4'-Dimethylphenyl Ring: This ring is deactivated towards SNAr due to the presence of the electron-donating methyl groups. Nucleophilic substitution on this ring is highly unlikely under typical SNAr conditions.

Kinetics:

EAS: The rate of electrophilic aromatic substitution will be significantly faster on the 3',4'-dimethylphenyl ring compared to the 3,4-difluorophenyl ring. The activation energy for the formation of the sigma complex will be lower for the electron-rich dimethylated ring.

SNAr: The rate of nucleophilic aromatic substitution will be much faster on the 3,4-difluorophenyl ring. The presence of two fluorine atoms and the carbonyl group stabilizes the negatively charged Meisenheimer intermediate, thus lowering the activation energy for the reaction. The reaction kinetics are often second order, depending on the concentrations of both the benzophenone and the nucleophile.

Thermodynamics:

EAS: The substitution on the dimethylphenyl ring is thermodynamically favored as it leads to a more stable product due to the electronic stabilization provided by the electron-donating groups.

SNAr: The substitution on the difluorophenyl ring is generally thermodynamically favorable, especially with strong nucleophiles, as it results in the formation of a stable product with the displacement of a fluoride (B91410) ion.

Reactions Involving the Carbonyl Group

The carbonyl group in this compound is a key reactive center, participating in a variety of nucleophilic addition and condensation reactions.

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The reactivity of the carbonyl group is enhanced by the electron-withdrawing difluorophenyl ring, which increases the partial positive charge on the carbonyl carbon.

Common nucleophilic addition reactions include:

Reduction: As mentioned earlier, reduction with hydrides (e.g., NaBH4) yields the corresponding secondary alcohol.

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) leads to the formation of tertiary alcohols after acidic workup.

Wittig Reaction: Reaction with phosphorus ylides converts the carbonyl group into a carbon-carbon double bond.

| Nucleophile | Reagent Example | Product Type |

| Hydride ion | Sodium borohydride (NaBH4) | Secondary alcohol |

| Carbanion | Methylmagnesium bromide (CH3MgBr) | Tertiary alcohol |

| Phosphorus ylide | Methylenetriphenylphosphorane ((C6H5)3P=CH2) | Alkene |

Benzophenones can undergo condensation reactions, typically with compounds containing an active methylene (B1212753) group, in the presence of a base. These reactions, such as the Knoevenagel condensation, involve the formation of a new carbon-carbon double bond. For this compound, the reactivity in such condensations would be influenced by both steric and electronic factors. The steric hindrance from the two substituted phenyl rings might slow down the reaction rate compared to less substituted ketones. Electron-withdrawing groups on the aromatic ring can facilitate the initial nucleophilic attack on the carbonyl carbon.

For instance, a Knoevenagel condensation with a compound like malononitrile (B47326) in the presence of a weak base (e.g., piperidine (B6355638) or an amine) would be expected to yield a dicyanovinyl derivative.

Catalytic Applications and Transformations

While specific catalytic applications for this compound are not extensively documented, the general reactivity of benzophenone derivatives suggests several potential roles in catalysis.

Use as a Ligand or Precursor in Organometallic Catalysis

Benzophenone derivatives can potentially serve as ligands for transition metals. The carbonyl oxygen and the π-systems of the aromatic rings can coordinate to a metal center. Modification of the benzophenone scaffold, for instance, by introducing chelating groups, could lead to the formation of stable organometallic complexes. tdx.cat The electronic properties of such a ligand, influenced by the fluoro and methyl substituents, could in turn modulate the catalytic activity of the metal center in various transformations.

Role in Organic Transformations as a Mediator or Catalyst

Benzophenone itself is a well-known photosensitizer and can act as a photocatalyst in various organic transformations. rsc.org Upon UV irradiation, it can be excited to its triplet state, which can then participate in energy or electron transfer processes. It is plausible that this compound could exhibit similar photocatalytic activity. For example, it could be used to promote [2+2] cycloadditions, isomerizations, or radical reactions. The substituents on the aromatic rings may influence the photophysical properties, such as the triplet energy and lifetime, which would affect its efficiency as a photocatalyst.

Photocatalytic Properties

The photocatalytic properties of benzophenones are rooted in their ability to absorb UV light and form a long-lived triplet excited state. nih.gov This excited state can initiate chemical reactions by abstracting a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical and a substrate radical. rsc.org This reactivity is the basis for its use in photopolymerization and other radical-mediated processes. nih.gov

The fluorine and methyl substituents in this compound would be expected to subtly alter its absorption spectrum and the energy of its excited states compared to unsubstituted benzophenone. The electron-withdrawing fluorine atoms may lead to a blue-shift in the absorption maximum, while the electron-donating methyl groups could cause a red-shift. These shifts would determine the optimal wavelength of light for excitation.

Radical Reactions and Spin Chemistry

The photochemistry of benzophenones is intrinsically linked to radical chemistry.

Formation and Characterization of Radical Intermediates

Upon absorption of UV light, this compound would be promoted to an excited singlet state, which would then rapidly undergo intersystem crossing to the more stable triplet state. This triplet diradical can then abstract a hydrogen atom from a hydrogen donor (e.g., a solvent molecule or another reactant) to form a ketyl radical.

The general reaction is as follows: (F)₂C₆H₃-C(=O)-C₆H₃(CH₃)₂ + hν → [(F)₂C₆H₃-C(=O)-C₆H₃(CH₃)₂]* (Triplet) [(F)₂C₆H₃-C(=O)-C₆H₃(CH₃)₂]* + R-H → (F)₂C₆H₃-C(•)-OH-C₆H₃(CH₃)₂ + R•

The resulting ketyl radical is a key intermediate in many photochemical reactions of benzophenones. The presence of fluorine atoms on one of the phenyl rings could influence the stability and subsequent reactivity of this radical intermediate. Fluorinated radicals are known for their unique reactivity. numberanalytics.com

These radical intermediates can be characterized using techniques such as electron paramagnetic resonance (EPR) spectroscopy, which can provide information about the structure and electronic environment of the unpaired electron.

Spin Trapping Experiments and Electron Paramagnetic Resonance (EPR) Spectroscopy

To elucidate the transient radical intermediates involved in the photochemical reactions of this compound, spin trapping experiments coupled with Electron Paramagnetic Resonance (EPR) spectroscopy are employed. This powerful combination allows for the detection and characterization of short-lived radical species that are otherwise difficult to observe directly. By reacting these transient radicals with a spin trap, a more stable and persistent nitroxide radical, known as a spin adduct, is formed, which can be readily detected by EPR.

In a typical experimental setup, a solution of this compound in a suitable solvent, such as acetonitrile (B52724) or isopropanol, is subjected to photolysis in the presence of a spin trapping agent. The choice of spin trap is crucial and depends on the expected nature of the radical intermediates. Commonly used spin traps for capturing carbon-centered and oxygen-centered radicals include N-tert-butyl-α-phenylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).

Upon photoexcitation, benzophenones are known to undergo intersystem crossing to a triplet state, which can then abstract a hydrogen atom from a suitable donor, such as the solvent or another molecule, to form a ketyl radical. For this compound, the formation of the corresponding ketyl radical is a primary photochemical process investigated through these techniques.

The resulting spin adducts are then analyzed by EPR spectroscopy. The EPR spectrum provides valuable information about the structure of the trapped radical through the analysis of the g-factor and, more importantly, the hyperfine coupling constants (hfcs) of the magnetic nuclei (e.g., ¹⁴N, ¹H) interacting with the unpaired electron. The magnitude of the hyperfine splitting gives insight into the identity of the trapped radical.

For instance, the trapping of the this compound ketyl radical by PBN would yield a characteristic EPR spectrum. The analysis of this spectrum would reveal hyperfine couplings to the nitrogen nucleus of the nitrone and the β-hydrogen atom. The specific values of these couplings can help confirm the structure of the trapped radical.

While specific experimental data for this compound is not extensively available in the public domain, based on studies of analogous benzophenone derivatives, a hypothetical set of results can be proposed. The following table illustrates the plausible hyperfine coupling constants for the PBN spin adduct of the this compound ketyl radical.

Table 1: Hypothetical EPR Hyperfine Coupling Constants for the PBN Adduct of the this compound Ketyl Radical

| Spin Adduct | Hyperfine Coupling Constant (aN) in G | Hyperfine Coupling Constant (aH) in G |

|---|---|---|

| PBN-(3,4-difluoro-3',4'-dimethyl)diphenylketyl | 14.2 | 2.8 |

These spin trapping experiments are instrumental in confirming the formation of ketyl radicals and potentially other radical species that may arise from subsequent reactions. The detailed analysis of the EPR spectra allows for a deeper understanding of the photochemical reactivity and mechanistic pathways of this compound.

Theoretical and Computational Chemistry Studies of 3,4 Difluoro 3 ,4 Dimethylbenzophenone

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Optimization of Molecular Geometry and Conformational Analysis

No published data is available on the optimized molecular geometry or conformational analysis of 3,4-Difluoro-3',4'-dimethylbenzophenone. Such a study would typically involve calculations to determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Calculation of Electronic Structure (HOMO-LUMO Gaps, Molecular Orbitals)

There is no available information regarding the electronic structure, HOMO-LUMO gap, or molecular orbitals for this compound. These calculations would provide insights into the molecule's reactivity, electronic transitions, and potential as an electronic material.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

Predicted NMR, UV-Vis, and IR spectroscopic data for this compound are not found in the current body of scientific literature. These theoretical spectra, when calculated, are invaluable for interpreting experimental data and confirming molecular structure.

Electrostatic Potential Maps and Charge Distribution Analysis

No electrostatic potential maps or detailed charge distribution analyses for this compound have been published. This type of analysis would reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its intermolecular interactions.

Molecular Dynamics Simulations

Conformational Flexibility and Dynamics in Solution and Solid States

There are no molecular dynamics simulation studies available for this compound. Such simulations would elucidate the dynamic behavior and conformational changes of the molecule in different phases.

Solvent Effects on Molecular Behavior

The chemical behavior and properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational chemistry provides powerful tools to model these solvent effects, which can range from subtle shifts in molecular geometry to profound changes in reaction rates and mechanisms. rsc.orgspringernature.com The choice of solvent can alter reaction thermodynamics and kinetics by stabilizing or destabilizing reactants, products, and transition states to different extents. rsc.org

To study a molecule like this compound, computational chemists would typically employ one of two main approaches to model solvation:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), approximate the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute molecule. researchgate.netnih.gov It is particularly useful for understanding how a solvent's polarity might affect the electronic structure and stability of the molecule. nih.gov

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. rsc.orgnih.gov This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which are crucial for accurately describing reaction mechanisms in many cases. nih.gov Techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) can be used, where the solute is treated with a high level of quantum theory and the solvent molecules are treated with more efficient classical mechanics. nih.govucsb.edu

For this compound, a hypothetical study might compare its dipole moment and ground-state energy in the gas phase versus in different solvents, as illustrated in the table below.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Relative Ground-State Energy (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1.0 | 3.25 | 0.00 |

| Toluene (B28343) | 2.4 | 3.88 | -1.52 |

| Tetrahydrofuran (THF) | 7.5 | 4.51 | -3.17 |

| Acetonitrile (B52724) | 36.6 | 5.12 | -5.64 |

| Water | 78.4 | 5.45 | -6.89 |

This table presents hypothetical data for illustrative purposes.

Reaction Mechanism Elucidation through Computational Approaches

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy path from reactants to products, characterize the structures of intermediates and transition states, and calculate the energy barriers that govern the reaction rate. ucsb.edugithub.io

Transition State Search and Energy Barrier Calculation

A transition state (TS) is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the minimum energy path between reactants and products. cam.ac.uk It represents a first-order saddle point on the PES, being an energy maximum in the direction of the reaction coordinate and an energy minimum in all other directions. cam.ac.uk Identifying the TS is crucial for understanding reaction mechanisms and calculating activation energies. vasp.at

Various computational methods exist to locate transition states, including:

Synchronous Transit Methods: Techniques like Linear Synchronous Transit (LST) and Quadratic Synchronous Transit (QST) interpolate a path between reactant and product structures to find an initial guess for the TS. cam.ac.uk

Dimer Method: This method finds a saddle point without prior knowledge of the final product state, making it useful for exploring unknown reaction pathways. vasp.ataip.org

Nudged Elastic Band (NEB): This method optimizes a chain of images between the reactant and product states to find the minimum energy path and the transition state. vasp.at

Once a TS structure is located, a frequency calculation is performed to verify it. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io The energy difference between the transition state and the reactants defines the activation energy barrier (ΔE‡). github.iovasp.at

For a hypothetical reaction involving this compound, such as a nucleophilic addition to its carbonyl group, the calculated energy barriers would be critical for predicting reaction feasibility.

| Reaction | Method/Basis Set | Solvent | ΔE‡ (kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|---|

| Nucleophilic Addition of CH₃Li | DFT/B3LYP/6-31G | Gas Phase | 15.8 | -452i |

| Nucleophilic Addition of CH₃Li | DFT/B3LYP/6-31G | THF (PCM) | 12.3 | -410i |

| Reduction with NaBH₄ | DFT/B3LYP/6-31G | Gas Phase | 22.5 | -1650i |

| Reduction with NaBH₄ | DFT/B3LYP/6-31G | Ethanol (PCM) | 18.9 | -1598i |

This table presents hypothetical data for illustrative purposes.

Intrinsic Reaction Coordinate (IRC) Analysis

After identifying a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the TS correctly connects the desired reactants and products. protheragen.aiuni-muenchen.derowansci.com The IRC is the minimum energy reaction pathway in mass-weighted coordinates leading downhill from the transition state. uni-muenchen.descm.com By following this path in both the forward and backward directions, one can trace the complete trajectory of the reaction from reactants, through the transition state, to the final products. protheragen.aiscm.com This analysis is the most conclusive method for verifying the nature of a calculated transition state. protheragen.aiuni-muenchen.de

Reaction Pathway Modeling

Reaction pathway modeling involves constructing a complete energy profile of a chemical reaction. researchgate.net This goes beyond just the reactants, TS, and products to include any reaction intermediates. By calculating the relative energies of all stationary points (minima and saddle points) along the reaction coordinate, a detailed picture of the mechanism emerges. ucsb.edu This allows for the identification of the rate-determining step—the step with the highest energy barrier—and provides insights into potential side reactions or alternative pathways. researchgate.net Computational modeling of reaction pathways can reveal complex, multi-step mechanisms that might be difficult to decipher through experimental means alone. faccts.desmu.edu

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to establish a correlation between the molecular structure of a compound and its observable properties. strath.ac.uk In computational chemistry, this involves systematically modifying the structure of a molecule (e.g., by changing substituents) and calculating how these changes affect properties like reactivity, stability, or electronic characteristics. nih.govnih.gov This approach is fundamental to rational materials and drug design. nih.gov

Correlation of Electronic Structure with Reactivity

The reactivity of a molecule is fundamentally governed by its electronic structure. tutorchase.comresearchgate.net Computational methods provide a range of electronic descriptors that can be correlated with chemical reactivity. tandfonline.comnih.gov Key concepts include:

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. A lower HOMO-LUMO energy gap often indicates higher reactivity. nih.gov The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

Conceptual Density Functional Theory (DFT): This framework provides reactivity indices such as electronegativity, chemical hardness, and softness, which can predict how molecules will interact. nih.govmdpi.com

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of chemical attack.

For this compound, one could computationally analyze how the electron-withdrawing fluorine atoms and electron-donating methyl groups influence the charge distribution and orbital energies, and thus the reactivity of the carbonyl group.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated Hardness (η) |

|---|---|---|---|---|

| Benzophenone (B1666685) | -6.58 | -1.82 | 4.76 | 2.38 |

| 3,4-Dimethylbenzophenone | -6.35 | -1.79 | 4.56 | 2.28 |

| 3,4-Difluorobenzophenone | -6.81 | -2.05 | 4.76 | 2.38 |

| This compound | -6.55 | -2.01 | 4.54 | 2.27 |

This table presents hypothetical data for illustrative purposes.

Impact of Fluorine and Methyl Substitution on Aromaticity and Resonance

The presence of fluorine and methyl substituents on the two phenyl rings of this compound significantly influences the electronic structure, aromaticity, and resonance characteristics of the molecule. These effects are a consequence of the interplay between the inductive and resonance effects of each substituent.

Fluorine Substitution:

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect tends to decrease the electron density of the phenyl ring. Conversely, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the ring, resulting in a weak electron-donating resonance effect (+R). In the case of halogens, the inductive effect generally outweighs the resonance effect.

Methyl Substitution:

In contrast to fluorine, the methyl group is generally considered to be an electron-donating group. It exhibits a weak electron-donating inductive effect (+I) and also a hyperconjugative effect, which can be viewed as a form of resonance involving the sigma bonds of the methyl group. This donation of electron density to the aromatic ring tends to enhance its electron richness.

Combined Effects on this compound:

In this compound, one ring is substituted with two electron-withdrawing fluorine atoms, and the other with two electron-donating methyl groups. This asymmetric substitution pattern creates a significant electronic imbalance across the benzophenone core.

The difluorinated phenyl ring is expected to have a lower electron density and consequently, a reduced aromaticity compared to an unsubstituted benzene ring. The strong inductive withdrawal by the two fluorine atoms will likely dominate, leading to a polarization of the π-electron system.

Conversely, the dimethylated phenyl ring will have an increased electron density due to the electron-donating nature of the two methyl groups. This is expected to have a stabilizing effect on the aromaticity of this ring, or at least maintain it to a greater extent than the fluorinated ring.

Illustrative Data Tables:

Table 1: Expected Qualitative Effects of Substituents on Aromaticity

| Phenyl Ring Substituents | Inductive Effect | Resonance Effect | Overall Effect on Electron Density | Expected Impact on Aromaticity |

| 3,4-Difluoro | Strong -I | Weak +R | Decrease | Decrease |

| 3',4'-Dimethyl | Weak +I | Hyperconjugation (+R-like) | Increase | Maintained or slightly increased |

Table 2: Hypothetical Aromaticity Indices for Substituted Phenyl Rings in Benzophenone Derivatives

These are illustrative values based on general trends and are not experimental data for the specific compound.

| Compound/Ring | HOMA Index (Illustrative) | NICS(0) (ppm) (Illustrative) |

| Benzene (Reference) | 0.98 | -9.7 |

| Monofluorobenzene | 0.97 | -8.8 |

| 1,2-Difluorobenzene (B135520) | 0.95 | -7.5 |

| Toluene (Methylbenzene) | 0.98 | -9.9 |

| 1,2-Dimethylbenzene | 0.99 | -10.2 |

| 3,4-Difluorophenyl ring (in target molecule) | ~0.94 | ~ -7.0 |

| 3',4'-Dimethylphenyl ring (in target molecule) | ~0.99 | ~ -10.5 |

Advanced Materials Science Applications and Potential Engineering Trajectories

Integration into Polymer Matrices for Enhanced Material Properties

The integration of specialized organic molecules into polymer matrices is a common strategy to enhance material properties, such as mechanical strength, thermal stability, and photo-reactivity. Benzophenone (B1666685) derivatives are well-known for their utility in polymer chemistry.

As a Photoinitiator in Polymerization Processes

Benzophenones are a prominent class of Type II photoinitiators. Upon absorption of ultraviolet (UV) light, the benzophenone molecule is promoted to an excited triplet state. In this state, it can abstract a hydrogen atom from a synergistic molecule (a co-initiator), generating free radicals that initiate the polymerization of monomers like acrylates and methacrylates. This process is fundamental to UV curing technologies used in inks, coatings, and adhesives.

Currently, there is no specific data available in the scientific literature detailing the use of 3,4-Difluoro-3',4'-dimethylbenzophenone as a photoinitiator. Research would be required to determine its absorption spectrum, the efficiency of intersystem crossing to the triplet state, and its reactivity with various co-initiators to assess its efficacy in initiating polymerization.

As a Cross-Linking Agent or Monomer in Polymer Synthesis

Certain difunctional benzophenone derivatives can act as monomers or cross-linking agents in the synthesis of high-performance polymers. For example, related compounds like 4,4'-difluorobenzophenone (B49673) are key monomers in the production of poly(aryl ether ketone) (PAEK) polymers, a family of semi-crystalline thermoplastics with excellent thermal and chemical resistance. The fluorine atoms in these molecules are activated towards nucleophilic aromatic substitution, allowing them to react with bisphenols to form the ether linkages of the polymer backbone.

The potential for this compound to serve a similar role is plausible but has not been reported. Its asymmetric nature could lead to polymers with different morphologies and properties compared to those synthesized from symmetric monomers.

Development of Organic Electronic Materials

Organic electronic materials are at the forefront of developing flexible and low-cost electronic devices. The electronic properties of conjugated organic molecules, including some benzophenone derivatives, make them candidates for various roles in these technologies.

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The performance of OLEDs and OPVs relies on the tailored properties of the organic materials used in their various layers. These materials must possess suitable energy levels (HOMO and LUMO) and charge transport characteristics. While some complex aromatic ketones have been explored as building blocks for host materials or electron-transporting materials in OLEDs, there are no specific studies on the use of this compound in these applications. Its electron-withdrawing fluorine atoms and electron-donating methyl groups could influence its electronic properties, but experimental validation is lacking.

Exploration in Charge Transport Layers

Efficient charge transport (of either electrons or holes) is crucial for the operation of organic electronic devices. Materials for these layers are selected based on their charge carrier mobility and energy level alignment with other device components. There is currently no available research that investigates the charge transport properties of this compound or its potential application in charge transport layers of organic electronic devices.

Advanced Functional Materials Development

The term "advanced functional materials" encompasses a broad range of materials designed for specific, high-performance applications. This can include materials with unique optical, electronic, or responsive properties. The specific substitution pattern of this compound, with its combination of fluorine and methyl groups on separate phenyl rings, could theoretically be exploited to create novel functional materials. However, there is no published research detailing the development of such materials based on this particular compound.

Use in Smart Materials and Sensors (excluding clinical sensors)

The benzophenone framework is a known photosensitizer, a property that can be harnessed in the development of smart materials and sensors. The difluoro and dimethyl substitutions on the phenyl rings of this compound can modulate its electronic properties, potentially enhancing its sensitivity and selectivity for specific analytes.

One promising avenue is in the field of environmental monitoring. For instance, lanthanide-based metal-organic frameworks (Ln-MOFs) have demonstrated the ability for ratiometric fluorescent broad-spectrum sensing of benzophenone-like ultraviolet filters. researchgate.net This suggests that a smart material incorporating this compound could be developed as a sensor for detecting similar aromatic compounds in environmental samples. The fluorescence properties of the compound, influenced by its specific substitution pattern, could be tailored to respond to the presence of target analytes through mechanisms such as photoinduced electron transfer or energy transfer.

Table 1: Potential Sensing Applications based on Benzophenone Derivatives

| Sensor Type | Analyte Class | Potential Mechanism |